4,5-Dimethyl-2,3-dihydro-1H-indene

描述

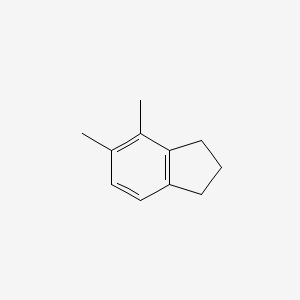

4,5-Dimethyl-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a partially saturated indene backbone with methyl substituents at the 4- and 5-positions. This structure confers unique physicochemical properties, including increased lipophilicity and steric bulk compared to unsubstituted analogs.

属性

CAS 编号 |

1685-83-2 |

|---|---|

分子式 |

C11H14 |

分子量 |

146.23 g/mol |

IUPAC 名称 |

4,5-dimethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14/c1-8-6-7-10-4-3-5-11(10)9(8)2/h6-7H,3-5H2,1-2H3 |

InChI 键 |

NHBDBOQDOZPMFZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=C(CCC2)C=C1)C |

产品来源 |

United States |

相似化合物的比较

Substituent Position and Electronic Effects

- 4,5,6-Trimethoxy-2,3-dihydro-1H-indene: Structure: Methoxy groups at positions 4, 5, and 4. Activity: Demonstrates potent antiproliferative activity (78–83% inhibition at 0.1 mM) as a tubulin polymerization inhibitor. Electron-donating methoxy groups enhance binding to tubulin, critical for cytotoxicity . However, methyl groups may improve metabolic stability .

4-Linked 2,3-Dihydro-1H-indene Derivatives (e.g., Compounds 7–13 in ):

- Structure : Substituents at the 4-position (e.g., lipophilic groups).

- Activity : Exhibits antitubercular activity comparable to bedaquiline. Lipophilicity is crucial for membrane penetration in Mycobacterium tuberculosis .

- Comparison : 4,5-Dimethyl substitution may optimize lipophilicity but could reduce specificity compared to tailored substituents in antitubercular analogs .

Ketone Derivatives

- 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS 37678-61-8): Structure: Ketone group at position 1, replacing one double bond in the indene ring. Activity: Not explicitly reported, but carbonyl groups generally reduce antiproliferative activity in dihydroindene derivatives (e.g., compound 15d in showed decreased efficacy) .

Natural Product Analogs

- Diaporindenes A–D (Compounds 39–42 in ):

- Structure : 2,3-Dihydro-1H-indene fused with a 1,4-benzodioxan moiety.

- Activity : Inhibits nitric oxide production (IC50 = 4.2–9.0 μM), relevant for anti-inflammatory applications .

- Comparison : The benzodioxan moiety in diaporindenes enhances bioactivity through additional hydrogen bonding, absent in 4,5-dimethyl derivatives .

Physicochemical and Analytical Properties

Mass Spectrometry Fragmentation

- 4,5-Dimethyl-2,3-dihydro-1H-indene : Generates a characteristic fragment ion at m/z 117 via methyl group loss, distinguishing it from analogs like 1,2,3,4-tetrahydronaphthalene (m/z 104) .

- Methyl-Substituted Analogs : 5-Methyl-2,3-dihydro-1H-indene () shows distinct emission kinetics in environmental studies, likely due to altered volatility .

Lipophilicity and Solubility

Anticancer Agents

- Tubulin Inhibitors : 4,5,6-Trimethoxy derivatives (e.g., 12d) are superior to dimethyl analogs in cytotoxicity, highlighting the importance of methoxy groups .

- LY186641 : A diarylsulfonylurea with a dihydroindene scaffold showed dose-limiting methemoglobinemia in clinical trials, underscoring the scaffold's metabolic stability but also toxicity risks .

Antitubercular Activity

Environmental Behavior

- Volatility : Methyl-substituted dihydroindenes (e.g., 5-methyl in ) deviate from first-order emission models, suggesting structural influences on environmental persistence .

Data Table: Key Comparisons

常见问题

Q. What are the most reliable synthetic routes for 4,5-Dimethyl-2,3-dihydro-1H-indene, and how can reaction conditions be optimized for high yields?

Synthesis typically involves cyclization or alkylation of indene derivatives. For example, alkylation of substituted cyclopentadienes under controlled temperature (e.g., 60–80°C) and pressure, using catalysts like palladium or nickel, can achieve yields >70% . Optimization requires monitoring by TLC or GC-MS to minimize by-products. Hydrogenation steps may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography using SHELXL for refinement is the gold standard for structural confirmation . Complementary techniques include H/C NMR to verify methyl group positions (e.g., δ 1.2–1.5 ppm for CH₃) and FT-IR for functional group analysis (C-H stretching at ~2900 cm⁻¹) .

Q. What are the stability considerations for storing and handling this compound?

The compound is stable at room temperature but degrades under heat (>150°C) or strong oxidizers. Storage at 4°C in amber vials under inert gas is recommended. Safety protocols (e.g., fume hoods, PPE) should align with SDS guidelines, though specific data may require direct requests from suppliers .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

Discrepancies may arise from dynamic processes (e.g., ring puckering) in solution vs. solid state. Use variable-temperature NMR to probe conformational flexibility, and compare with DFT calculations (e.g., B3LYP/6-31G*) to reconcile differences. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What mechanistic insights explain the catalytic efficiency of transition metals in functionalizing this compound?

Palladium catalysts facilitate cross-coupling via oxidative addition and reductive elimination steps, while nickel may favor radical pathways in hydrogenation. Kinetic studies (e.g., Eyring plots) and isotopic labeling (e.g., D₂ for H₂) can elucidate rate-determining steps and intermediates .

Q. What computational methods are effective in predicting the reactivity of this compound in drug design?

Density Functional Theory (DFT) can model electrophilic/nucleophilic sites (e.g., Fukui indices) and docking studies (AutoDock Vina) assess binding affinity to biological targets. Molecular dynamics simulations (AMBER/CHARMM) predict stability in protein-ligand complexes .

Q. How can synthetic by-products be minimized in multi-step reactions involving this compound?

Employ flow chemistry for precise control of residence time and temperature. Use scavenger resins (e.g., QuadraPure™) to remove excess reagents. Monitor reaction progress in real-time via inline IR spectroscopy .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| H NMR | δ 1.25 (s, 6H, CH₃), δ 2.8–3.1 (m, 4H, CH₂) | |

| C NMR | δ 22.1 (CH₃), δ 35.4 (CH₂), δ 145.2 (C-Ar) | |

| HRMS | [M+H]⁺ calcd. 146.13; found 146.12 |

Table 2: Optimal Reaction Conditions for Alkylation

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate without decomposition |

| Catalyst Loading | 5 mol% Pd/C | Balances cost and efficiency |

| Solvent | Dry THF or DCM | Prevents hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。